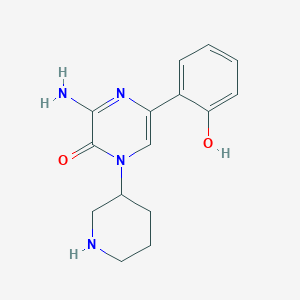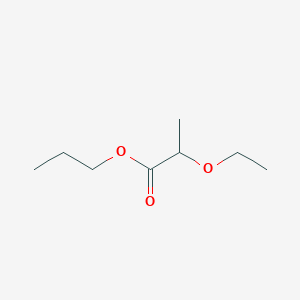![molecular formula C27H49N3O10Si2 B14195020 2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid CAS No. 837430-74-7](/img/structure/B14195020.png)
2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid is a complex organosilicon compound. It is characterized by the presence of triethoxysilyl groups, which are known for their ability to form strong bonds with various substrates, making this compound particularly useful in applications requiring adhesion and surface modification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid typically involves the reaction of 3-(triethoxysilyl)propylamine with a suitable benzoic acid derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl groups can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are essential for creating strong adhesive properties.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or benzoic acid moieties.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation: Often facilitated by acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.
Substitution: Requires nucleophiles like amines or thiols under mild to moderate conditions.
Major Products Formed
Siloxane Networks: Resulting from the condensation of silanol groups.
Substituted Benzoic Acid Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between different materials, particularly in the synthesis of hybrid materials.
Biology: Employed in the modification of surfaces for cell culture applications, improving cell adhesion and growth.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in coatings and sealants to improve durability and resistance to environmental factors.
Mechanism of Action
The primary mechanism by which 2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid exerts its effects is through the formation of strong covalent bonds with substrates. The triethoxysilyl groups hydrolyze to form silanol groups, which then condense to create siloxane linkages. These linkages provide robust adhesion and stability, making the compound effective in applications requiring durable surface modifications.
Comparison with Similar Compounds
Similar Compounds
Bis[3-(trimethoxysilyl)propyl]amine: Another organosilicon compound with similar adhesive properties but different hydrolysis and condensation behavior due to the presence of methoxy groups instead of ethoxy groups.
1,2-Bis(triethoxysilyl)ethane: Shares the triethoxysilyl functionality but has a different backbone structure, affecting its reactivity and applications.
Uniqueness
2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid is unique due to its combination of a benzoic acid moiety with triethoxysilyl groups, providing a balance of reactivity and stability. This makes it particularly suitable for applications requiring both strong adhesion and chemical resistance.
Properties
CAS No. |
837430-74-7 |
|---|---|
Molecular Formula |
C27H49N3O10Si2 |
Molecular Weight |
631.9 g/mol |
IUPAC Name |
2-[bis(3-triethoxysilylpropylcarbamoyl)amino]benzoic acid |
InChI |
InChI=1S/C27H49N3O10Si2/c1-7-35-41(36-8-2,37-9-3)21-15-19-28-26(33)30(24-18-14-13-17-23(24)25(31)32)27(34)29-20-16-22-42(38-10-4,39-11-5)40-12-6/h13-14,17-18H,7-12,15-16,19-22H2,1-6H3,(H,28,33)(H,29,34)(H,31,32) |
InChI Key |
JQJVGJTURMUZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)N(C1=CC=CC=C1C(=O)O)C(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


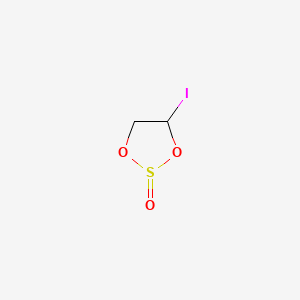
![Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]-](/img/structure/B14194945.png)
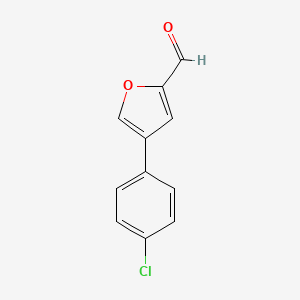
![1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14194966.png)

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B14194982.png)
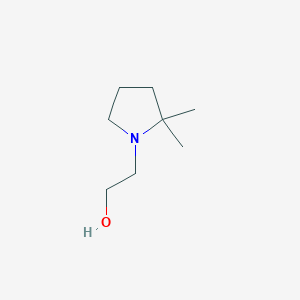
![lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane](/img/structure/B14194988.png)
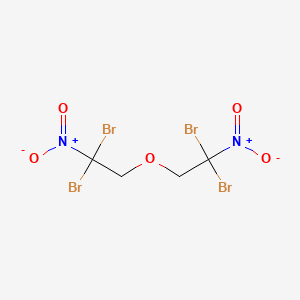
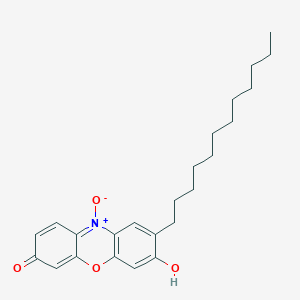
![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate](/img/structure/B14194999.png)
![Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14195003.png)
